4-Fluorobenzofuran-5-amine
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Overview
Description
4-Fluorobenzofuran-5-amine is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: 4-Fluoro-3-methylphenol is brominated to obtain 3-bromo-4-fluorophenol.
O-Alkylation: The brominated compound undergoes O-alkylation to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene.
Cyclization: The intermediate is cyclized using polyphosphoric acid (PPA) to yield 4-bromo-5-fluorobenzofuran.
Azidation or Ammonolysis: The brominated benzofuran is then subjected to azidation or ammonolysis to introduce the amine group.
Reduction: The final step involves the reduction of the azide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Fluorobenzofuran-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism of action of 4-Fluorobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the fluorine and amine groups.
4-Fluorobenzofuran: Similar structure but lacks the amine group.
5-Aminobenzofuran: Similar structure but lacks the fluorine atom .
Uniqueness
4-Fluorobenzofuran-5-amine is unique due to the presence of both the fluorine atom and the amine group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can increase its reactivity and potential for forming hydrogen bonds. These properties make this compound a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2 |
InChI Key |
FCNSREMJBVWAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1N)F |
Origin of Product |
United States |
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